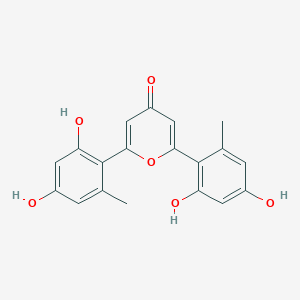

2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one

Description

Properties

CAS No. |

94306-22-6 |

|---|---|

Molecular Formula |

C19H16O6 |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

2,6-bis(2,4-dihydroxy-6-methylphenyl)pyran-4-one |

InChI |

InChI=1S/C19H16O6/c1-9-3-11(20)5-14(23)18(9)16-7-13(22)8-17(25-16)19-10(2)4-12(21)6-15(19)24/h3-8,20-21,23-24H,1-2H3 |

InChI Key |

UEOXDDJCRGVIGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC(=O)C=C(O2)C3=C(C=C(C=C3C)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis of 2,6-bis(aryl)-4H-pyran-4-ones typically involves:

- Construction of the 4H-pyran-4-one ring system, often starting from diethyl acetonedicarboxylate or related diketone precursors.

- Introduction of substituents at the 2 and 6 positions through nucleophilic aromatic substitution or condensation reactions with appropriately functionalized phenolic compounds.

- Functional group transformations to install hydroxyl and methyl groups on the phenyl rings.

Preparation of the 4H-Pyran-4-one Core

A key intermediate in the synthesis is 2,6-dicyano-4H-pyran-4-one , which can be prepared in a three-stage process from diethyl acetonedioxalate with an overall yield of approximately 45%. The synthetic steps include:

- Cyclization and esterification reactions to form diethyl 4-oxo-4H-pyran-2,6-dicarboxylate.

- Conversion of ester groups to cyano groups to yield 2,6-dicyano-4H-pyran-4-one.

- Purification by recrystallization.

This intermediate serves as a versatile building block for further functionalization at the 2 and 6 positions due to the reactivity of the cyano groups.

Functionalization via Reaction with Hydroxylamine Derivatives

Selective transformation of the cyano groups using hydroxylamine hydrochloride in the presence of potassium hydroxide in methanol leads to the formation of hydroxyimino intermediates, such as (Z)-6-cyano-N'-hydroxy-4-oxo-4H-pyran-2-carboximidamide and its bis-hydroxy derivatives. These intermediates can be isolated in high yields (85–98%) and serve as precursors for further cyclization or substitution reactions.

Detailed Preparation Method from Literature

Stepwise Synthesis Example

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diethyl acetonedioxalate, toluene/ethanol, p-toluenesulfonic acid, reflux 6 h | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | 63 | Formation of pyran-2,6-dicarboxylate intermediate |

| 2 | Reflux in ethanol with sulfuric acid for 5 h | Monoethyl chelidonate | 43 | Partial hydrolysis and ester cleavage |

| 3 | Reaction with pyridine in dry dioxane, ice bath to room temp, 1 day | 2,6-Dicyano-4H-pyran-4-one | 71 | Conversion of esters to nitriles |

| 4 | Addition of hydroxylamine hydrochloride + KOH in methanol, ice bath, then room temp | Hydroxyimino pyran derivatives | 85–98 | Formation of hydroxyamidines, key intermediates for further substitution |

| 5 | Condensation with 2,4-dihydroxy-6-methylbenzaldehyde (hypothetical) | This compound | Not explicitly reported | Expected final product after substitution and cyclization |

Note: The last step is inferred based on typical condensation methods for aryl substitution on pyranones, as direct literature for this exact substitution is limited.

Analytical Data and Characterization

Typical characterization data for intermediates and related compounds include:

- Melting Points: For example, 2,6-dicyano-4H-pyran-4-one melts at 128–129 °C.

- IR Spectroscopy: Characteristic cyano stretching around 2248 cm⁻¹, carbonyl stretches near 1655 cm⁻¹.

- NMR Spectroscopy:

- ^1H NMR signals for pyranone protons at δ ~7.5 ppm.

- ^13C NMR signals for cyano carbons at ~111 ppm and carbonyl carbons at ~175 ppm.

- Elemental Analysis: Carbon, hydrogen, and nitrogen contents matching calculated values within experimental error.

Research Findings and Observations

- The selectivity of cyano group transformations allows for the stepwise introduction of substituents, enabling symmetrical or unsymmetrical 2,6-bis(hetaryl)-4-pyrones.

- The stability of the pyranone ring under various reaction conditions is crucial; harsh conditions may lead to ring-opening side reactions.

- The yields for each step range from moderate to high (43–98%), indicating the feasibility of scale-up with optimization.

- Attempts to use alternative acylating reagents or cross-coupling methods have limitations due to side reactions but can be circumvented by choosing appropriate conditions.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Reagents & Conditions | Yield (%) | Characterization Highlights |

|---|---|---|---|

| Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | Diethyl acetonedioxalate, TsOH, reflux | 63 | Yellow powder, mp 59–60 °C, ^1H NMR consistent |

| Monoethyl chelidonate | Acidic ethanol reflux | 43 | Yellow powder, mp 59–60 °C |

| 2,6-Dicyano-4H-pyran-4-one | Pyridine, dry dioxane, 0 °C to RT, 1 day | 71 | Yellow/gray crystals, mp 128–129 °C, IR CN stretch |

| Hydroxyimino pyran derivatives | NH2OH·HCl + KOH in MeOH, ice bath | 85–98 | Yellow powder, IR OH and NH stretches |

| This compound | (Inferred) Condensation with substituted benzaldehyde | Not reported | Expected based on analogous reactions |

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydropyran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyran derivatives.

Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways such as the MAP kinase pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Aryl-Substituted Pyrones

Hydroxy/Methyl-Substituted Pyrones

Heterocyclic-Substituted Pyrones

- 2,6-Bis(1H-tetrazol-5-yl)-4H-pyran-4-one (13) : Tetrazole groups confer high thermal stability (decomposes above 200°C) and applications in coordination chemistry .

- 2,6-Bis(3-phenylisoxazol-4-yl)-4H-pyran-4-one (9) : Isoxazole rings enhance π-π stacking interactions, reflected in elevated melting points (238–239°C) .

Physical and Spectral Properties

Biological Activity

2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4H-pyran-4-one, also known by its CAS number 94306-22-6, is a compound with notable biological activities. Its molecular formula is C19H16O6, and it has a molecular weight of approximately 340.33 g/mol. This compound has garnered attention in various fields of research due to its potential therapeutic applications, particularly in antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular structures.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects . Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Case Study: Inhibition of Cytokine Production

A study focused on the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound.

Neuroprotective Properties

The compound also shows promise in neuroprotection , potentially benefiting conditions like Alzheimer's disease. Its structural characteristics allow it to interact with neuroprotective pathways effectively.

The neuroprotective mechanism may involve the modulation of oxidative stress pathways and the inhibition of apoptotic signaling cascades. This dual action can help preserve neuronal integrity under stress conditions.

Research Findings

Recent studies have explored the pharmacological potential of this compound across various models:

- Antioxidative Stress in Hepatic Cells : The compound was tested in hepatic cell lines exposed to oxidative stress. Results showed a marked decrease in reactive oxygen species (ROS) levels and improved cell viability.

- Anti-inflammatory Response in Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced paw edema in rat models induced by carrageenan, indicating effective anti-inflammatory properties.

- Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.